Cytotoxicity in HepG2 Cells: Z-GGF-CMK vs. Proteasome Inhibitor Benchmark
Z-GGF-CMK demonstrates moderate, well-characterized cytotoxic activity against HepG2 hepatocellular carcinoma cells, providing a reproducible baseline for cancer research. In direct comparison to the potent proteasome inhibitor VR23, Z-GGF-CMK exhibits distinct potency, positioning it as a tool compound for studying alternative or less potent proteasome targeting [1].
| Evidence Dimension | Cytotoxicity (CC50) |
|---|---|
| Target Compound Data | 125 µM |
| Comparator Or Baseline | VR23 (Proteasome Inhibitor) |
| Quantified Difference | > 1000-fold lower potency (IC50 1-100 nM for VR23) |
| Conditions | HepG2 cell line (Z-GGF-CMK); Proteasome activity assays (VR23) |
Why This Matters
This data allows researchers to select Z-GGF-CMK specifically when potent proteasome inhibition is not required or when investigating ClpP-dependent pathways without overwhelming cellular stress responses.
- [1] TargetMol. (n.d.). Z-GGF-CMK Product Technical Datasheet. View Source
